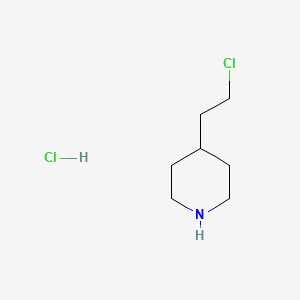

4-(2-Chloroethyl)piperidine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Chloroethyl)piperidine hydrochloride” is a chemical compound with the molecular weight of 184.11 . It is used as an intermediate for the synthesis of pharmaceuticals .

Synthesis Analysis

The synthesis of “4-(2-Chloroethyl)piperidine hydrochloride” involves a series of sequential C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

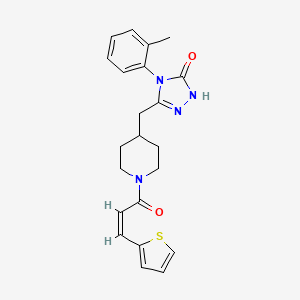

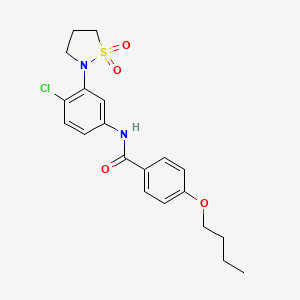

Molecular Structure Analysis

The IUPAC name for “4-(2-Chloroethyl)piperidine hydrochloride” is 4-(2-chloroethyl)piperidine hydrochloride . The InChI code for this compound is 1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The derivatives of piperidines are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, “4-(2-Chloroethyl)piperidine hydrochloride” could be used in the synthesis of various piperidine derivatives.

Drug Design and Construction

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . “4-(2-Chloroethyl)piperidine hydrochloride” could be used in this context.

Biological and Pharmacological Activity

Piperidines have been found to exhibit a wide range of biological and pharmacological activities . “4-(2-Chloroethyl)piperidine hydrochloride” could potentially be used in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Synthesis of Quinoline Selenium Compounds

Piperidine is used as a reagent for the synthesis of quinoline selenium compounds . “4-(2-Chloroethyl)piperidine hydrochloride” could potentially be used in this application.

5. Synthesis of Peripheral Serotonin 5-HT3 Receptor Ligands Piperidine is used as a reactant for the synthesis of peripheral serotonin 5-HT3 receptor ligands . “4-(2-Chloroethyl)piperidine hydrochloride” could potentially be used in this application.

Synthesis of Phthalazinone Derivatives

Piperidine is used as a reactant for the synthesis of phthalazinone derivatives as topically active phosphodiesterase 4 inhibitors . “4-(2-Chloroethyl)piperidine hydrochloride” could potentially be used in this application.

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-(2-Chloroethyl)piperidine hydrochloride are currently unknown. This compound is a derivative of piperidine, a heterocyclic organic compound .

Mode of Action

Piperidine derivatives are known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which could potentially alter cellular functions .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of 4-(2-Chloroethyl)piperidine hydrochloride is currently unknown .

Result of Action

As a derivative of piperidine, it may share some of the biological activities associated with other piperidine compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2-Chloroethyl)piperidine hydrochloride. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of this compound . .

properties

IUPAC Name |

4-(2-chloroethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14ClN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUMYCPNZTXPUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Chloroethyl)piperidine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[(4-chlorobenzyl)oxy]imino}methyl)-4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}benzenecarboxamide](/img/structure/B2611597.png)

![Methyl 5-cyano-6-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-4-(2-fluorophenyl)-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2611600.png)

![N-(2-methoxyethyl)-N'-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]ethanediamide](/img/structure/B2611601.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2611603.png)

![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2611605.png)

![2-benzamido-N-(3-methoxybenzyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2611609.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide](/img/structure/B2611612.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(dimethylamino)ethyl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2611614.png)

![1-methyl-4-({2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrrol-1-yl}acetyl)piperazine](/img/structure/B2611615.png)